Epirimil is a novel compound [] investigated for its potential anticonvulsant properties []. It is classified as a pyrimidine derivative due to the presence of the pyrimidine ring in its structure []. Epirimil is not naturally occurring and has primarily been studied in the context of developing new treatments for epilepsy [].
The molecular structure of Epirimil has been elucidated using techniques such as 1H and 13C NMR spectroscopy, as well as Liquid Chromatography-Mass Spectrometry (LC/MS) and elemental analysis []. These techniques allow for the determination of the compound's structural formula, connectivity of atoms, and the presence of specific functional groups []. The exact structural data obtained from these analyses are not reported in the provided abstract.
While the precise mechanism of action of Epirimil remains to be fully elucidated, in silico docking studies suggest that it interacts with various biological targets known to be involved in anticonvulsant activity []. These targets include:
These findings suggest that Epirimil might exert its anticonvulsant effects through a multifactorial mechanism involving modulation of these key targets [].
The primary application of Epirimil explored in the reviewed research is its potential as an anticonvulsant agent []. In vivo studies using rodent models of seizures (PTZ-induced seizures in rats and MES-induced seizures in mice) demonstrated significant anticonvulsant activity of Epirimil []. Additionally, the compound showed low toxicity in a rotarod test, indicating minimal neurological impairment []. Behavioural assessments using the open field test suggested Epirimil did not induce anxiety or significantly alter the animals' psycho-emotional state [].
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7